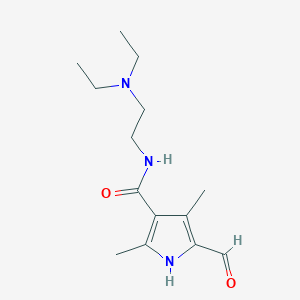

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Description

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS: 356068-86-5) is a pyrrole-3-carboxamide derivative with a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol . It is a light beige powder with a density of 1.096 g/cm³ and a boiling point of 389.9°C . The compound is primarily recognized as a key intermediate in the synthesis of Sunitinib (SU11248), a multi-targeted tyrosine kinase inhibitor used in cancer therapy .

Synthesis involves coupling 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine using EDC/HOBt activation in DMF, followed by purification under basic conditions . The compound is soluble in DMSO and is handled under inert storage conditions (2–8°C) due to its sensitivity to moisture and oxidation . Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-5-17(6-2)8-7-15-14(19)13-10(3)12(9-18)16-11(13)4/h9,16H,5-8H2,1-4H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYBFNUINXZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609672 | |

| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-86-5 | |

| Record name | N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TS2JL9Q75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with diethylamine and formaldehyde under acidic conditions to form the intermediate N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions are common.

Major Products Formed

Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Reduction: N-(2-(Diethylamino)ethyl)-5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties

Mechanism of Action

The mechanism by which N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The formyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrole-3-carboxamides modified for kinase inhibition. Below is a comparative analysis with its analogs:

Sunitinib (SU11248)

- Structure : Sunitinib replaces the 5-formyl group with a (Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl moiety .

- Role: Approved for renal cell carcinoma and gastrointestinal stromal tumors, Sunitinib inhibits VEGFR, PDGFR, and c-KIT kinases .

- Key Differences :

Chloroacetamido Derivative (4a)

- Structure : The 5-formyl group is substituted with a (Z)-(5-(2-chloroacetamido)-2-oxoindolin-3-ylidene)methyl group .

- Properties: Molecular weight: 472.2 g/mol.

- Activity : Demonstrated efficacy in virtual screening against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia .

Malate Salt Crystalline Form

- Structure : The compound is crystallized with malic acid to improve solubility and bioavailability .

- Advantages :

Vinylsulfonamido Derivative (4b)

- Structure : Incorporates a 2-oxo-5-(vinylsulfonamido)indolin-3-ylidene group .

- Higher molecular weight (~500 g/mol) compared to the parent compound.

Pharmacological and Physicochemical Comparison

Key Observations:

- Structural Flexibility : The 5-formyl position is a hotspot for modifications, enabling diverse pharmacological profiles.

- Molecular Weight Impact : Bulky substituents (e.g., indole rings) increase molecular weight and enhance target affinity but may reduce solubility.

- Safety Profiles : Derivatives with reactive groups (e.g., chloroacetamido) require careful handling due to increased toxicity risks .

Biological Activity

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly referred to as a derivative of Sunitinib, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.35 g/mol

- CAS Number : 356068-86-5

- IUPAC Name : N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide exhibits biological activity primarily through its role as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor . By inhibiting VEGFR, this compound disrupts angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis.

Anticancer Effects

Research indicates that this compound possesses significant anticancer properties. A study evaluated the compound's effect on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 22.54 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 5.08 | Inhibition of proliferation and angiogenesis |

| HCT116 (Colon Cancer) | 3.42 | Cell cycle arrest and apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Case Studies

- Study on MCF-7 Cells : In vitro studies showed that N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 22.54 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- A549 Lung Cancer Model : In a xenograft model using A549 cells, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues treated with the compound.

Pharmacokinetics

The pharmacokinetic profile of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide suggests favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a manageable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects in vivo.

Q & A

Q. Table 1. Key Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 | Core scaffold precursor |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 557795-19-4 | Ester-protected intermediate |

Q. Table 2. Comparative Kinase Inhibition Profiles

| Derivative | FLT3 IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound (CAS 356068-86-5) | 420 ± 35 | 380 ± 28 | 0.12 |

| SU11248 (Sunitinib malate) | 12 ± 2 | 9 ± 1 | 1.8 (as malate salt) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.